![molecular formula C13H20N2O B3013321 [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine CAS No. 1820570-65-7](/img/structure/B3013321.png)
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biased Agonists and Therapeutic Potential
A study by Sniecikowska et al. (2020) explored novel methanamine derivatives, focusing on their selective activation of different signaling pathways. These compounds showed potential as drug candidates for various central nervous system pathologies, offering therapeutic benefits with reduced side effects.
Anticonvulsant Properties
Research by Pandey and Srivastava (2011) synthesized novel Schiff bases of methanamine, demonstrating anticonvulsant activity in various models. The study highlights the potential application of these compounds in seizure management.
Potential in Antidepressant Therapy
Another study by Sniecikowska et al. (2019) focused on methanamine derivatives as 5-HT1A receptor-biased agonists. These compounds showed robust antidepressant-like activity, suggesting their utility in treating depression.
Asymmetric Synthesis Applications
Froelich et al. (1996) described the asymmetric synthesis of a series of methanamine derivatives, highlighting the versatile use of these compounds in various chemical synthesis processes Froelich et al. (1996).
Antitumor Activity
Károlyi et al. (2012) investigated novel functionalized methanamines for their antitumor activity against various human cancer cell lines. The study demonstrated that these compounds could be promising in cancer therapy Károlyi et al. (2012).
Catalytic Applications in Hydrogenation Reactions
Research by Karabuğa et al. (2015) explored the use of methanamine derivatives in transfer hydrogenation reactions, showcasing their effectiveness as catalysts in organic synthesis.
Exploration in Pincer Palladacycle Synthesis
Roffe et al. (2016) synthesized methanamine derivatives and evaluated their catalytic activities, demonstrating their potential in the development of new catalytic materials Roffe et al. (2016).
Applications in Cellular Imaging and Photocytotoxicity
A study by Basu et al. (2014) utilized methanamine derivatives in the development of Iron(III) complexes for cellular imaging and photocytotoxic applications, highlighting their potential in medical imaging and therapy.
Synthesis in Diabetes Drug Development
Research by Sawai et al. (2009) demonstrated the practical synthesis of methanamine derivatives in the development of a diabetes drug candidate, showcasing the compound's relevance in pharmaceutical synthesis.
Synthesis and Characterization in New Psychoactive Substances
McLaughlin et al. (2018) synthesized and characterized phenmetrazine analogs, including methanamine derivatives, highlighting their importance in understanding new psychoactive substances McLaughlin et al. (2018).
Propriétés
IUPAC Name |
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYHVOPKIDYLEC-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1C2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013240.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3013244.png)
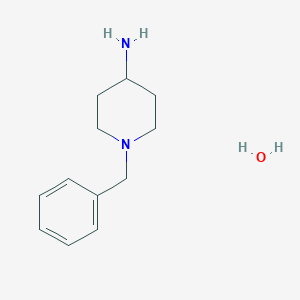

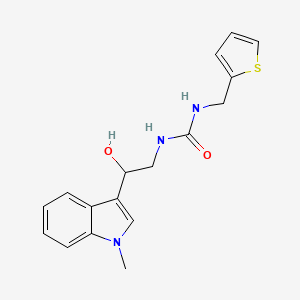
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3013251.png)
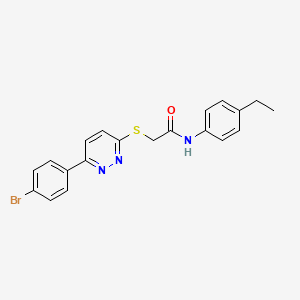
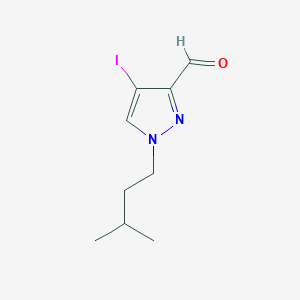

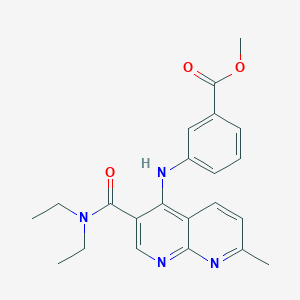
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)
